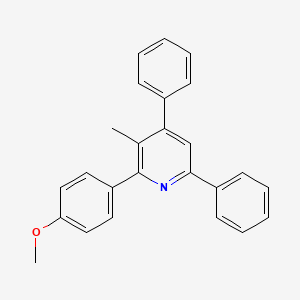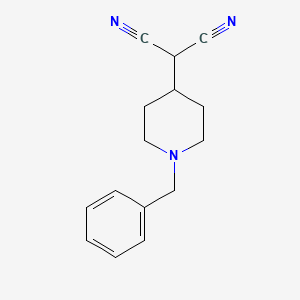
4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline involves several steps, starting from readily available precursors. The synthetic route typically includes bromination, methoxylation, and etherification reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts . Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated systems .
Análisis De Reacciones Químicas
4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline undergoes various types of chemical reactions, including:
Aplicaciones Científicas De Investigación
4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of kinases or phosphodiesterases, affecting cell signaling pathways and leading to therapeutic effects .
Comparación Con Compuestos Similares
4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline can be compared with other similar compounds, such as:
4-Bromo-2-methoxyphenol: This compound has a similar bromine and methoxy substitution pattern but lacks the cinnoline core.
4-Bromo-7-methoxy-2-methylquinoline: This compound has a quinoline core instead of a cinnoline core, which may result in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and cinnoline core, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
947691-52-3 |
|---|---|
Fórmula molecular |
C12H13BrN2O3 |
Peso molecular |
313.15 g/mol |
Nombre IUPAC |
4-bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline |
InChI |
InChI=1S/C12H13BrN2O3/c1-16-3-4-18-12-5-8-9(13)7-14-15-10(8)6-11(12)17-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
OMMVOBMERQJEIL-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C2C(=C1)C(=CN=N2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)









![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
